17alpha-Estradiol 3-glucosiduronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

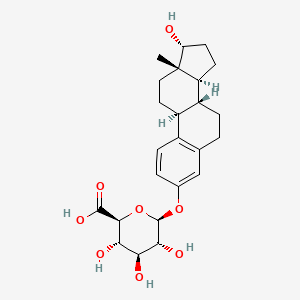

17alpha-estradiol 3-glucosiduronic acid is a steroid glucosiduronic acid that is 17alpha-estradiol having a single beta-D-glucuronic acid residue attached at position 3. It derives from a 17alpha-estradiol. It is a conjugate acid of a 17alpha-estradiol 3-glucosiduronate.

This compound, also known as estradiol-17a 3-D-glucuronoside, belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). This compound can be converted into 17alpha-estradiol.

科学的研究の応用

Introduction to 17alpha-Estradiol 3-glucosiduronic acid

This compound is a steroid glucuronide conjugate derived from the hormone estradiol. It plays a significant role in the metabolism and biological effects of estrogens, particularly in the context of hormonal therapies and endocrine function. This compound is notable for its hydrophobic nature and its involvement in various physiological processes.

Metabolism

The metabolism of 17alpha-estradiol involves conjugation with glucuronic acid, which facilitates its excretion through urine. This process is crucial for regulating estrogen levels in the body and can influence the pharmacokinetics of estrogenic compounds used in clinical settings . The metabolic pathways also indicate that this glucuronide can be deconjugated back into active estrogens by enzymes such as β-glucuronidase found in certain tissues, including the liver and mammary glands .

Hormonal Therapies

- Estrogen Replacement Therapy : this compound is studied for its potential applications in hormone replacement therapies, particularly for postmenopausal women. Its glucuronidation helps mitigate adverse effects associated with unmodified estrogens, such as increased risk of certain cancers .

- Cancer Research : Research has indicated that estradiol glucuronides, including this compound, may play a role in tumor formation related to estrogen exposure. Understanding its mechanism could lead to better therapeutic strategies against estrogen-dependent cancers .

Pharmacokinetic Studies

Pharmacokinetic studies have shown that the conjugation of estradiol to form glucuronides alters its distribution and elimination profiles. For instance, studies involving human subjects have demonstrated that the administration of estriol and its glucuronides results in significant urinary excretion, suggesting efficient metabolic processing .

Environmental Impact Studies

This compound is also relevant in environmental science, particularly concerning endocrine disruptors. Its presence in wastewater and aquatic systems poses questions about its effects on wildlife and ecosystem health. Research into its degradation pathways is essential for assessing environmental risks associated with estrogenic compounds .

Clinical Trials

Several clinical trials have investigated the efficacy of estradiol glucuronides in treating menopausal symptoms. For example, a study showed that patients receiving hormone therapy with estradiol glucuronides experienced fewer side effects compared to those receiving non-conjugated estrogens .

Metabolic Fate Studies

A notable study examined the metabolic fate of administered estriol and its glucuronides in human subjects. Results indicated that a significant proportion of these compounds was excreted unchanged or as metabolites within 48 hours, highlighting their rapid metabolism and clearance from the body .

特性

分子式 |

C24H32O8 |

|---|---|

分子量 |

448.5 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17-,18+,19+,20-,21+,23-,24+/m1/s1 |

InChIキー |

MUOHJTRCBBDUOW-FNUZHIFDSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

正規SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |

物理的記述 |

Solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。